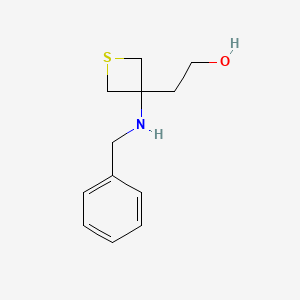

2-(3-(Benzylamino)thietan-3-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Properties of 3-(Arylamino)thietanes : Research by Sokolov et al. (2005) in "Russian Journal of Organic Chemistry" explores the alkylation of primary and secondary sulfonamides with 2-chloromethylthiirane, leading to the synthesis of N-(thiiran-2-ylmethyl)- and N-(thietan-3-yl)sulfonamides. This study proposes a procedure for synthesizing 3-(arylamino)thietanes, demonstrating their selective acylation at the nitrogen atom, and considers the synthesis of analogous derivatives of thietane 1-oxide and thietane 1,1-dioxide (Sokolov et al., 2005).

Immunotropic Activity of Benzimidazolyl-2-thio Acetic Acid Derivatives : Khaliullin et al. (2004) in "Pharmaceutical Chemistry Journal" synthesized new salts and hydrazides of (benzimidazolyl-2-thio)acetic acids containing thietane cycles. This study focused on developing compounds with potential immunotropic properties, contributing to the search for new immunotropic agents (Khaliullin et al., 2004).

Condensation Mechanism in Organic Synthesis : Dong et al. (2017) conducted a computational study on the condensation mechanism for the formation of cage hexabenzylhexaazaisowurtzitane (HBIW) from glyoxal and benzylamine. They identified the intermediate 1,2-bis(benzylamino)-1,2-ethanediol in the reaction system, highlighting the role of acid catalysts in the formation of N,N′-dibenzyl-1,2-ethanediimine (Dong et al., 2017).

CO2 Absorption in Environmental Science : Barzagli et al. (2016) in "Environmental Science & Technology" explored the neat secondary amines including 2-(benzylamino)ethanol for CO2 capture. They found that these single-component absorbents have a high CO2 capture capacity, presenting potential advantages over aqueous solutions in CO2 capture processes (Barzagli et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 2-(3-Thienyl)ethanol, indicates that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It’s important to note that safety data may vary for different compounds and more specific information for 2-(3-(Benzylamino)thietan-3-yl)ethanol is not available.

properties

IUPAC Name |

2-[3-(benzylamino)thietan-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c14-7-6-12(9-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGAQQXYKGQQOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)(CCO)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Benzylamino)thietan-3-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B2798903.png)

![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2798904.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2798905.png)

![ethyl 4-[(2-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2798906.png)

![N-(3-chloro-4-methoxyphenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2798907.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2798914.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2798915.png)

![(2-bromophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2798916.png)

![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798917.png)